1-(5-methyl-1{H}-tetrazol-1-yl)acetone
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Overview
Description
1-(5-Methyl-1{H}-tetrazol-1-yl)acetone is a chemical compound featuring a tetrazole ring, which is a five-membered ring containing four nitrogen atoms and one carbon atom
Preparation Methods
The synthesis of 1-(5-methyl-1{H}-tetrazol-1-yl)acetone typically involves the cyclization of appropriate precursors. One common method includes the reaction of 5-amino-1H-tetrazole with sodium azide and triethyl orthoformate in glacial acetic acid . Another approach involves the microwave-assisted reaction of primary alcohols or aldehydes with molecular iodine in the presence of ammonia to obtain a nitrile intermediate, which then undergoes [3+2]-cycloaddition with dicyandiamide and sodium azide .
Chemical Reactions Analysis
1-(5-Methyl-1{H}-tetrazol-1-yl)acetone undergoes various chemical reactions, including:
Oxidation: The tetrazole ring is generally resistant to oxidation due to its low HOMO energy.
Reduction: The compound can be reduced under specific conditions, although detailed studies on its reduction are limited.
Substitution: Alkylation reactions can occur, such as the base-mediated reaction with 1-chloromethyl-2-nitroguanidine.
Common reagents used in these reactions include strong acids, bases, and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(5-Methyl-1{H}-tetrazol-1-yl)acetone has diverse applications in scientific research:
Mechanism of Action
Comparison with Similar Compounds
1-(5-Methyl-1{H}-tetrazol-1-yl)acetone can be compared with other tetrazole derivatives such as:
1-Methyl-5-aminotetrazole: Used in the synthesis of energetic compounds.
2-Methyl-5-aminotetrazole: Another precursor for energetic materials.
1-(Azidomethyl)-5H-tetrazole: Known for its high gas-phase enthalpy of formation.
The uniqueness of this compound lies in its specific structural configuration, which imparts distinct chemical and physical properties.
Properties
IUPAC Name |
1-(5-methyltetrazol-1-yl)propan-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4O/c1-4(10)3-9-5(2)6-7-8-9/h3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFWRGQVIKVECJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=NN1CC(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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